Home > Products > Screening Compounds P69150 > (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone
(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone - 1014069-70-5

(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone

Catalog Number: EVT-3139752
CAS Number: 1014069-70-5
Molecular Formula: C24H25F2N3O2
Molecular Weight: 425.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

    2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (Compound 25)

    • Compound Description: This compound exhibited antipsychotic-like activity, reducing spontaneous locomotion in mice without causing ataxia and selectively inhibiting conditioned avoidance in rats and monkeys []. It did not induce dystonic movements in a primate model, suggesting a lower risk of extrapyramidal side effects []. Notably, it acted via a non-dopaminergic mechanism, not binding to dopamine receptors or affecting dopamine metabolism [].
    • Relevance: This compound, while structurally similar to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, features a substituted aminoacetamide at the 5-position of the pyrazole ring instead of a simple amino group. This modification was explored to mitigate the seizure-inducing potential observed in (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone []. The target compound, (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone, also incorporates various substitutions at the 1 and 3 positions of the pyrazole ring, further highlighting the exploration of structural modifications for desired pharmacological effects.

    2-[[3-(2-Methyl-1-piperidinyl)propyl]-amino]acetamide (Compound 38)

    • Compound Description: Similar to Compound 25, this compound displayed antipsychotic-like properties in behavioral assays without the typical dopaminergic side effects [].

    1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (Compound 28)

    • Compound Description: This compound demonstrated antipsychotic-like effects in behavioral tests, reducing spontaneous locomotion in mice without inducing ataxia. Unlike typical antipsychotics, it did not show binding to D2 dopamine receptors in vitro [].
    • Relevance: This compound explores the replacement of the amino and ketone groups in (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone with hydroxy and imine functionalities, respectively, as potential isosteres []. This structural modification aimed to retain the antipsychotic-like activity while potentially altering the metabolic and toxicity profile. While the target compound, (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone, does not incorporate this exact isosteric replacement, it showcases the ongoing exploration of modifying the pyrazole core structure to fine-tune its pharmacological profile.

    4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (Compound 41)

    • Compound Description: This analogue showed significant activity in inhibiting conditioned avoidance responses in rats and monkeys. Similar to Compound 28, it did not elicit dystonic movements in a primate model, suggesting a lower risk of extrapyramidal side effects [].

    S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)

    • Compound Description: This compound acts as a potent and selective inhibitor of p38 MAP kinase []. It demonstrated excellent drug-like properties, including high oral bioavailability [].
    • Relevance: RO3201195 shares the core pyrazole methanone structure with the target compound, highlighting the versatility of this scaffold in targeting diverse therapeutic areas. The presence of the 2,3-dihydroxypropoxy moiety on the pyrazole scaffold in RO3201195 contributed to its favorable drug-like properties []. This exemplifies the importance of optimizing physicochemical properties alongside biological activity in drug discovery.
    Source and Classification

    This compound can be classified under heterocyclic compounds, specifically as a pyrazole derivative. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The specific structure of this compound indicates that it could be used in pharmaceutical applications, particularly in the development of new drugs targeting specific biological pathways.

    Synthesis Analysis

    The synthesis of (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone typically involves several key steps:

    1. Formation of the Pyrazole Ring: The initial step may involve the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole core.
    2. Introduction of Fluorobenzyl Groups: Subsequent reactions may introduce the 3-fluorobenzyl groups through nucleophilic substitution or electrophilic aromatic substitution methods.
    3. Formation of Methanone Group: The methanone moiety can be introduced via acylation reactions, often using acyl chlorides or anhydrides.
    4. Final Coupling with Piperidine: The final step involves coupling with 4-methylpiperidine, which can be achieved through standard amine coupling techniques.

    Each of these steps requires careful optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity.

    Molecular Structure Analysis

    The molecular structure of (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone can be depicted as follows:

    • Core Structure: The pyrazole ring is central to the molecule, providing a planar structure that facilitates π-stacking interactions.
    • Functional Groups:
      • Two 3-fluorobenzyl groups enhance lipophilicity and may contribute to binding affinity in biological systems.
      • A methanone group introduces a carbonyl functionality that can participate in hydrogen bonding.
      • The 4-methylpiperidine moiety adds basicity and flexibility, potentially influencing pharmacokinetic properties.

    Relevant Data

    The molecular formula is C20H24F2N4OC_{20}H_{24}F_2N_4O, with a molecular weight of approximately 384.43 g/mol.

    Chemical Reactions Analysis

    The chemical reactions involving this compound primarily revolve around its potential interactions in biological systems:

    1. Receptor Binding: As a potential drug candidate, it may undergo reversible binding with specific receptors or enzymes.
    2. Metabolic Reactions: The presence of fluorine suggests possible metabolic pathways involving oxidation or reduction processes.
    3. Degradation Pathways: Understanding how this compound degrades in biological systems is crucial for assessing its stability and safety.

    The detailed mechanisms through which these reactions occur can often be elucidated using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

    Mechanism of Action

    The mechanism of action for (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone likely involves:

    1. Target Interaction: Binding to specific protein targets, potentially modulating their activity through competitive inhibition or allosteric modulation.
    2. Signal Transduction Pathways: Following binding, the compound may activate or inhibit downstream signaling pathways, leading to physiological responses.
    3. Pharmacodynamics: The resultant effects on cellular processes such as proliferation, apoptosis, or inflammation will depend on the specific targets engaged by the compound.

    Understanding these mechanisms is essential for predicting efficacy and potential side effects during drug development.

    Physical and Chemical Properties Analysis

    The physical and chemical properties of (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone include:

    • Solubility: Likely soluble in organic solvents due to its lipophilic nature but may have limited solubility in water.
    • Stability: The presence of fluorine typically enhances stability against metabolic degradation.
    • Melting Point and Boiling Point: Specific data would need to be determined experimentally but are expected to fall within ranges typical for similar organic compounds.
    Applications

    The applications of (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone are primarily in medicinal chemistry:

    1. Drug Development: As a lead compound for developing new therapeutic agents targeting specific diseases such as cancer or inflammation.
    2. Biological Research: Useful in studying biochemical pathways due to its potential to modulate enzyme activities or receptor functions.
    3. Pharmacological Studies: Investigating its pharmacokinetics and pharmacodynamics can provide insights into its suitability as a drug candidate.

    Properties

    CAS Number

    1014069-70-5

    Product Name

    (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone

    IUPAC Name

    [3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-(4-methylpiperidin-1-yl)methanone

    Molecular Formula

    C24H25F2N3O2

    Molecular Weight

    425.48

    InChI

    InChI=1S/C24H25F2N3O2/c1-17-8-10-28(11-9-17)24(30)22-15-29(14-18-4-2-6-20(25)12-18)27-23(22)31-16-19-5-3-7-21(26)13-19/h2-7,12-13,15,17H,8-11,14,16H2,1H3

    InChI Key

    LDJYOOYNZBDSNE-UHFFFAOYSA-N

    SMILES

    CC1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.